3-bromo-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-bromo-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 3-bromopyridine. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the pyrrolidine ring. The final step involves the coupling of this intermediate with a pyrazole derivative to form the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction can produce a fully reduced pyrrolidine derivative .
Scientific Research Applications
3-bromo-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
- [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
- [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Uniqueness
The uniqueness of 3-bromo-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c1-24-18(11-17(23-24)14-5-3-2-4-6-14)20(26)25-10-8-15(13-25)27-19-7-9-22-12-16(19)21/h2-7,9,11-12,15H,8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIFWFNCSDULOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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